molecular formula C14H15ClN2O B2629174 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol CAS No. 318497-82-4

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol

Cat. No. B2629174
CAS RN: 318497-82-4
M. Wt: 262.74
InChI Key: OLUVSIPIGCVJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol, commonly referred to as CMPB, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as a pharmacological agent, a biochemical reagent, and a physiological effector.

Scientific Research Applications

Pharmaceutical Development

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .

Anti-inflammatory Agents

Research has indicated that derivatives of pyrazole compounds, including 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol, exhibit significant anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the treatment of inflammatory diseases .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents .

Cancer Research

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol has been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth, suggesting its potential use in cancer therapy .

Analytical Chemistry

In analytical chemistry, 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol is used as a reagent for the detection and quantification of various substances. Its reactivity and specificity make it a useful tool in chemical analysis.

These applications highlight the versatility and potential of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

De Gruyter Sigma-Aldrich ChemicalBook De Gruyter : Sigma-Aldrich : ChemicalBook : De Gruyter : Sigma-Aldrich

properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)but-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-3-7-11(18)12-13(16-17(2)14(12)15)10-8-5-4-6-9-10/h3-6,8-9,11,18H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUVSIPIGCVJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(CC=C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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